molecular formula C10H22O3Si B1266271 4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid CAS No. 69171-62-6

4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid

Cat. No. B1266271
CAS RN: 69171-62-6
M. Wt: 218.36 g/mol
InChI Key: SSKZSPIXTLWDEZ-UHFFFAOYSA-N
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Description

4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid is a chemical compound with the molecular formula C10H22O3Si . It is a colorless liquid and is used in the construction of the key tetrahydropyran subunit in a recent synthesis of the marine natural product .


Synthesis Analysis

The tert-butyldimethylsilyloxy group is ca. 10^4 times more hydrolytically stable and holds more promise for such applications . The use of 2.5 eq. imidazole with 1.2 eq. of TBDMS-Cl and dimethylformamide as solvent proved to be effective, and resulted in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield .


Molecular Structure Analysis

The molecule contains a total of 36 atoms. There are 22 Hydrogen atoms, 10 Carbon atoms, and 3 Oxygen atoms . It contains total 35 bond(s); 13 non-H bond(s), 1 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), and 1 hydroxyl group(s) .


Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is ca. 10^4 times more hydrolytically stable and holds more promise for such applications . The use of 2.5 eq. imidazole with 1.2 eq. of TBDMS-Cl and dimethylformamide as solvent proved to be effective, and resulted in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield .

Scientific Research Applications

Synthesis of Biologically Active Compounds

The compound has been used in the synthesis of biologically active natural products like Indiacen A and Indiacen B . These compounds have potential applications in the pharmaceutical industry due to their biological activities .

Use as a Protecting Reagent

The tert-butyldimethylsilyloxy group is approximately 10,000 times more hydrolytically stable and holds more promise for applications as a protecting group . It can be used as a versatile protecting reagent for alcohols, amines, amides, and various carboxylic acids .

Preparation of Isoxazoline N-Oxides

The compound can be used in the preparation of isoxazoline N-oxides from α-bromonitroalkanes and olefins . These N-oxides have potential applications in organic synthesis.

Use in Silylation Reactions

The compound has been used in silylation reactions, which are important in the field of organic synthesis . Silylation is a process where a silicon atom is introduced into a molecule, which can improve the molecule’s stability and reactivity .

5. Use in the Synthesis of Indole Derivatives The compound has been used in the synthesis of indole derivatives . Indole derivatives have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

6. Use in the Synthesis of Alcohols The compound can be used in the synthesis of alcohols . The silyl ethers can be rapidly cleaved to alcohols by treatment with 2-3 equivalents of tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .

Mechanism of Action

Target of Action

It is known that this compound is a potential precursor to biologically active natural products like indiacen a and indiacen b . These natural products have been found to possess various biological activities, suggesting that 4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid may interact with similar targets.

Mode of Action

It is known that the compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the biochemical processes within the cell.

Biochemical Pathways

Given its role as a precursor to biologically active compounds, it is likely that it may influence the synthesis of these compounds and thus affect the associated biochemical pathways .

Pharmacokinetics

Its solubility in various solvents such as dichloromethane, chloroform, dmso, and ethyl acetate suggests that it may have good bioavailability.

Result of Action

Its role as a precursor to biologically active compounds suggests that it may contribute to the biological activities associated with these compounds .

Action Environment

The action, efficacy, and stability of 4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid can be influenced by various environmental factors. For instance, it is known to react slowly with moisture or water , indicating that its stability and efficacy may be affected by humidity. Furthermore, it is acid-sensitive , suggesting that its action may be influenced by the pH of the environment.

properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3Si/c1-10(2,3)14(4,5)13-8-6-7-9(11)12/h6-8H2,1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKZSPIXTLWDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70988881
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70988881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid

CAS RN

69171-62-6
Record name Butanoic acid, 4-(((1,1-dimethylethyl)dimethylsilyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069171626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70988881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-[tert-butyl(dimethyl)silyl]oxybutanoyloxylithium (8.0 g, 35.71 mmol) in ethyl acetate (10 mL), was carefully added KHSO4 (5%) to adjust pH to about 1. It was then extracted with ethyl acetate three times and organic extracts washed with brine and dried with anhydrous NaSO4. The organic extracts were concentrated to give the title compound (7.4 g, 95%). [M+H] Calc'd for C10H22O3Si, 219. Found, 219.
Name
4-[tert-butyl(dimethyl)silyl]oxybutanoyloxylithium
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
95%

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